REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][N:5]=[CH:4][N:3]=1.[CH3:9][O:10][C:11]1[CH:18]=[C:17]([O:19][CH3:20])[CH:16]=[CH:15][C:12]=1[C:13]#N.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[CH3:9][O:10][C:11]1[CH:18]=[C:17]([O:19][CH3:20])[CH:16]=[CH:15][C:12]=1[C:13]1[NH:8][C:7]2[C:2](=[N:3][CH:4]=[N:5][CH:6]=2)[N:1]=1 |f:2.3|
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Name
|
|
Quantity
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2 g
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Type
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reactant
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Smiles
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NC1=NC=NC=C1N
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Name
|
|
Quantity
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4 g
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Type
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reactant
|
Smiles
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COC1=C(C#N)C=CC(=C1)OC
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Name
|
|
Quantity
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6 g
|
Type
|
reactant
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Smiles
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O.C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
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40 mL
|
Type
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solvent
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Smiles
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C1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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DISTILLATION
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Details
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whereby the benzene was distilled off
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Type
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TEMPERATURE
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Details
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After cooling the residue
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Type
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CUSTOM
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Details
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was triturated with 2 N ammonia
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Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate
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Type
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EXTRACTION
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Details
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The ethyl acetate phase was extracted with 2 N hydrochloric acid
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Type
|
EXTRACTION
|
Details
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again extracted with ethyl acetate
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Type
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EXTRACTION
|
Details
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subsequently the organic phase was extracted with 2 N sodium hydroxide solution
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Type
|
CUSTOM
|
Details
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the product was precipitated
|
Type
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CUSTOM
|
Details
|
recrystallized from water
|
Name
|
|
Type
|
|
Smiles
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COC1=C(C=CC(=C1)OC)C1=NC2=NC=NC=C2N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |